(3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid;dihydrochloride
Description
(3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid; dihydrochloride is a fluorinated pyrrolidine derivative with a tert-butyl group, a 5-fluoropyridin-2-yl substituent, and a carboxylic acid moiety. The dihydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmaceutical applications. Key properties include:
Properties
IUPAC Name |
(3R,4R)-1-tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2.2ClH/c1-14(2,3)17-7-10(11(8-17)13(18)19)12-5-4-9(15)6-16-12;;/h4-6,10-11H,7-8H2,1-3H3,(H,18,19);2*1H/t10-,11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBOSCZCNWOGU-ULEGLUPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=NC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=NC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C13H17Cl2FN2O2
- Molecular Weight: 303.19 g/mol
- CAS Number: 1260612-08-5
Research indicates that compounds similar to (3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid often act as antagonists for ionotropic glutamate receptors (iGluRs). These receptors play a critical role in excitatory neurotransmission in the central nervous system (CNS). The compound's ability to selectively inhibit certain subtypes of these receptors may provide insights into its therapeutic potential in treating neurological disorders.
Pharmacological Effects
- Ionotropic Glutamate Receptor Antagonism:
- Neuroprotective Properties:
- Anti-inflammatory Effects:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyrrolidine ring can significantly influence biological activity. For instance, substituents at the 5-position of the pyridine ring enhance selectivity and potency towards NMDA receptors .
Scientific Research Applications
Kinase Inhibition
This compound has been identified as a potent inhibitor of specific kinases, which play crucial roles in various signaling pathways related to cancer and other diseases. The inhibition of kinases can lead to the modulation of cell proliferation and survival, making this compound a candidate for further development in cancer therapies. For instance, the synthesis and characterization of similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Metabotropic Glutamate Receptors
Research indicates that derivatives of this compound can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in neurological disorders such as schizophrenia and depression. By modulating these receptors, the compound may contribute to the development of novel therapeutic strategies for treating central nervous system disorders .
Synthesis and Characterization
The synthesis of (3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid; dihydrochloride involves several steps that include the formation of the pyrrolidine ring and subsequent functionalization with fluoropyridine. The detailed synthetic route typically includes:
- Step 1: Formation of the pyrrolidine backbone.
- Step 2: Introduction of the tert-butyl group.
- Step 3: Functionalization with 5-fluoropyridine.
- Step 4: Formation of the dihydrochloride salt for enhanced solubility .
Antimicrobial Activity
In a study evaluating various piperidine derivatives, compounds structurally related to (3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid exhibited antimicrobial properties against both bacterial and fungal pathogens. This highlights the compound's potential in developing new antimicrobial agents .
Diabetes Management
The compound has also been evaluated for its effects on glycemic control through its inhibition of α-glucosidase activity. A series of derivatives were tested for their inhibitory potential, with promising results indicating that modifications to the pyrrolidine structure could enhance efficacy against diabetes-related complications .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
-
Tert-butyl carbamate : A protective group for amines.
-
5-Fluoropyridin-2-yl : An electron-deficient aromatic ring.
-
Carboxylic acid (dihydrochloride salt) : A Brønsted acid and hydrogen bond donor.
Deprotection of the Tert-Butyl Group
The tert-butyl group is typically removed under acidic conditions, yielding a primary amine. For example:
This reaction is critical in prodrug activation .
Carboxylic Acid Derivatives
The carboxylic acid participates in:
-
Amide formation with amines via coupling agents (e.g., EDC/HOBt) :
-
Esterification with alcohols under acid catalysis :
Fluoropyridine Reactivity
The 5-fluoropyridin-2-yl group undergoes:
-
Nucleophilic aromatic substitution (limited due to fluorine’s poor leaving ability).
-
Metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura with boronic acids) .
Pyrrolidine Ring Formation
The (3R,4R) stereochemistry is established via asymmetric synthesis, such as:
Substituent Installation
-
Tert-butyl group : Introduced via Boc protection of the pyrrolidine nitrogen .
-
5-Fluoropyridin-2-yl : Attached via Suzuki coupling or direct alkylation .
Salt Formation
The dihydrochloride salt forms during HCl-mediated deprotection of the tert-butyl group .
Reaction Optimization Data
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Boc Deprotection | 4 M HCl in dioxane, 3 h, 25°C | 92% | |
| Amide Coupling | EDC/HOBt, DMF, 12 h, 25°C | 85% | |
| Suzuki Coupling (Pyridine) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 78% |
Stability and Compatibility
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents, salts, or stereochemistry:
Key Observations :
- Fluorinated vs.
- Salt Forms : The dihydrochloride salt (target) improves aqueous solubility relative to neutral or single-salt analogs (e.g., hydrochloride in ), critical for bioavailability .
- Stereochemistry : The (3R,4R) configuration distinguishes the target from racemic mixtures (e.g., (±)-trans isomers in ), which may exhibit divergent biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
